Fluorescent Brightener 24 (Technical Grade)

Description

Properties

IUPAC Name |

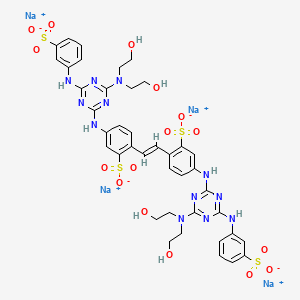

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFMEQTUGKXEQF-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1165.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescent Brightener 24 chemical structure and properties.

Technical Monograph: Fluorescent Brightener 24 (Tinopal 2B)

Executive Summary

Fluorescent Brightener 24 (FB 24) , historically known as Tinopal 2B , is an anionic stilbene-triazine derivative widely utilized for its optical whitening properties.[1][2][3] While its primary volume application lies in the textile and detergent industries, its high affinity for

This guide distinguishes FB 24 from its structural analog, Calcofluor White (FB 28), providing researchers with the precise physicochemical data, mechanistic insights, and protocols required to utilize FB 24 as a structural probe in microbiological and pharmaceutical applications.[1][2]

Part 1: Chemical Architecture & Physicochemical Profile[1]

FB 24 belongs to the bis(triazinylamino)stilbene class.[1][2][3] Its fluorescence arises from the extended conjugated

Identity & Constants

| Property | Specification |

| Common Name | Fluorescent Brightener 24 (Tinopal 2B) |

| CAS Number | 12224-02-1 (Commercial); 4193-55-9 (Disodium salt) |

| IUPAC Name | Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate |

| Molecular Formula | |

| Molecular Weight | ~1165.03 g/mol |

| Solubility | Water: Soluble (>50 g/L); Ethanol: Sparingly soluble |

| Appearance | Pale yellow to amber powder |

Spectral Characteristics

FB 24 exhibits a large Stokes shift, minimizing self-absorption and allowing for clear signal separation in fluorescence microscopy.[1][2]

-

Excitation Max (

): 350–365 nm (UV/Violet)[1][2][3] -

Emission Max (

): 430–440 nm (Blue)[1][2][3] -

Quantum Yield: High in solution; significantly enhanced upon binding to rigid polysaccharide matrices (restriction of intramolecular rotation).[1][2][3]

Part 2: Mechanism of Action

The utility of FB 24 as a probe relies on two coupled mechanisms: Planarization-Induced Fluorescence (PIF) and Specific Polysaccharide Binding .[1][2][3]

Binding Kinetics

Unlike cationic dyes that bind via electrostatics, FB 24 is anionic. It binds via Van der Waals forces and hydrogen bonding to the linear chains of

-

Free State: The molecule undergoes rapid trans-cis photoisomerization and intramolecular rotation, dissipating energy non-radiatively (low fluorescence).[1][2][3]

-

Bound State: The dye intercalates into the polysaccharide grooves. The steric constraint forces the molecule into a rigid, planar trans conformation, suppressing non-radiative decay and maximizing fluorescence emission.

Comparative Analysis: FB 24 vs. FB 28 (Calcofluor White)

Researchers often conflate these two.[1][2][3]

-

FB 28 (Calcofluor White M2R): More lipophilic, historically the standard for clinical mycology.[1][2][3]

-

FB 24 (Tinopal 2B): Higher water solubility due to sulfonate groups; often exhibits lower background binding in protein-rich samples compared to FB 28.[1][2][3]

Figure 1: Mechanism of Fluorescence Enhancement.[1][2][3] Binding to the target restricts rotation, switching the energy dissipation pathway from heat to photon emission.[2]

Part 3: Experimental Protocols

Safety Note: While FB 24 has low acute toxicity, it is an eye irritant. Wear UV-protective eyewear when visualizing.[1][2][3]

Protocol A: Preparation of Stock Solution (1000x)

Rationale: FB 24 is sensitive to light.[2][4] Fresh stock solutions prevent photo-degradation.[1][2][3]

-

Weigh: 100 mg of Fluorescent Brightener 24 powder.

-

Dissolve: Add to 10 mL of deionized water (dH₂O).

-

Filter: Pass through a 0.22 µm syringe filter to remove undissolved particulates.[2]

-

Store: Aliquot into light-proof (amber) tubes. Store at 4°C for up to 3 months.

Protocol B: Staining of Fungal/Plant Cell Walls

Target: Visualization of hyphae, spores, or cellulose scaffolds.

-

Fixation (Optional): Fix cells in 4% paraformaldehyde for 15 mins. Wash 2x with PBS.[2]

-

Insight: FB 24 can stain live cells, but fixation preserves morphology.

-

-

Staining: Dilute Stock 1:1000 in PBS (Final conc: 0.01%). Incubate sample for 5–10 minutes at room temperature in the dark.

-

Counter-Staining (Recommended): Add Evans Blue (0.05%) to the staining solution to quench background fluorescence in cytoplasm/tissues.[1][2][3]

-

Wash: Rinse 3x with PBS to remove unbound dye.[2]

-

Mounting: Mount in a non-fluorescing medium (e.g., glycerol/PBS). Do not use media containing additional brighteners.[2]

-

Imaging: Use DAPI or UV filter set (Ex: 360nm / Em: 460nm).

Figure 2: Optimized Staining Workflow for Biological Samples.[1][2][3]

Part 4: Safety & Regulatory (SDS Summary)

| Hazard Class | Classification | Handling Precaution |

| Acute Toxicity | Low (Oral LD50 > 5000 mg/kg, Rat) | Standard GLP (Gloves, Lab Coat) |

| Eye Irritation | Category 2A (Irritant) | Safety Goggles Mandatory |

| Environmental | Low biodegradability | Do not dispose down drain; use chemical waste.[1][2][3] |

Regulatory Status:

-

TSCA: Listed.[2]

-

REACH: Registered.

-

Drug Development: Used as an excipient or analytical reagent; not an API.

References

-

PubChem. (2025).[1][2][3][5] Fluorescent Brightener 24 - Compound Summary. National Library of Medicine.[2] [Link][1][2][3]

-

Harrington, B. J., & Hageage, G. J. (2003).[1] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine. (Contextual reference for stilbene mechanism).

Sources

A Deep Dive into the Mechanism of Stilbene-Type Fluorescent Dyes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbene-type fluorescent dyes are a cornerstone class of molecules in cellular and molecular biology, prized for their unique photophysical properties that are exquisitely sensitive to their local environment. This technical guide provides an in-depth exploration of the core mechanisms governing their fluorescence. We will move beyond a superficial overview to dissect the intricate interplay of molecular structure, environmental factors, and photophysical behavior that underpins their utility in a vast array of applications, from assessing membrane fluidity to quantifying protein aggregation. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively select, optimize, and interpret data generated using these versatile probes.

The Core Photophysical Engine: Photoisomerization and Restricted Intramolecular Rotation

The defining characteristic of most stilbene-based dyes is a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[1][2] At the heart of this mechanism is the stilbene core, typically composed of two phenyl rings linked by a double bond.

Upon excitation with an appropriate wavelength of light, the molecule transitions from its ground state (S0) to an excited state (S1). In this excited state, the molecule possesses significantly more rotational freedom around the central double bond. In a low-viscosity environment, the molecule can rapidly undergo cis-trans isomerization, twisting into a non-planar conformation. This twisting motion provides a highly efficient non-radiative decay pathway, allowing the molecule to return to its ground state without emitting a photon (i.e., it is non-fluorescent).[3][4][5]

However, the utility of stilbene dyes emerges when this intramolecular rotation is hindered. This restriction can occur through several mechanisms:

-

Increased Viscosity: In a viscous environment, such as a cell membrane or a protein-rich solution, the physical constraint of the surrounding molecules slows down the twisting motion. This "molecular rotor" effect closes the non-radiative decay channel, forcing the molecule to return to the ground state via the emission of a photon, resulting in a dramatic increase in fluorescence quantum yield.[3][4]

-

Binding to a Target: When a stilbene dye binds to a specific site on a protein or nucleic acid, the steric hindrance imposed by the binding pocket can lock the molecule into a planar conformation. This restriction of rotational freedom is the primary reason for the "light-up" effect observed when these dyes interact with their targets.[6]

This fundamental principle is the bedrock of their application as environmental sensors. The intensity of their fluorescence becomes a direct and quantifiable reporter of the micro-viscosity or binding events in their immediate vicinity.[3][7]

Figure 1: Mechanism of stilbene fluorescence. In low viscosity, non-radiative decay dominates. In high viscosity or when bound, rotation is hindered, leading to fluorescence.

Key Structural Families and Their Mechanistic Nuances

While the principle of restricted rotation is universal, different stilbene-based structural scaffolds have been developed to fine-tune their properties for specific applications.

Thioflavin T (ThT) and Analogs

Thioflavin T is the archetypal stilbene dye for the detection of amyloid fibrils, which are insoluble protein aggregates associated with numerous neurodegenerative diseases.[6][8]

-

Mechanism: ThT consists of a benzothiazole ring linked to a dimethylaminobenzene ring. In solution, these two rings can freely rotate, and the molecule is largely non-fluorescent.[9] Upon binding to the characteristic cross-beta sheet structure of amyloid fibrils, the dye is thought to intercalate into specific channels or grooves on the fibril surface.[6][10] This binding event severely restricts the rotation between the two rings, leading to a significant enhancement of its fluorescence quantum yield and a characteristic red-shift in its emission spectrum.[6][8]

DSB (Diaminostilbene) Dyes

4,4'-diaminostilbene (DAS) and its derivatives are classic examples of fluorescent molecular rotors. Their fluorescence quantum yield is highly dependent on the viscosity of the solvent.

-

Mechanism: The symmetrical nature of these molecules and the presence of electron-donating amino groups enhance the charge transfer character upon excitation. The rate of torsional motion around the central double bond is the primary de-excitation pathway in low-viscosity solvents. As viscosity increases, this pathway is progressively inhibited, leading to a proportional increase in fluorescence intensity. This makes them excellent probes for measuring micro-viscosity in systems like cell membranes or polymer solutions.

Furan-Based Stilbenes

Replacing one of the phenyl rings with a furan ring can modulate the photophysical properties. These compounds often exhibit high quantum yields and can be functionalized to target specific cellular compartments.

-

Mechanism: The core mechanism remains tied to restricted rotation. The heteroatomic nature of the furan ring can influence the electronic distribution in the excited state, potentially leading to altered brightness, photostability, and sensitivity to the polarity of the environment in addition to viscosity.

Experimental Protocols for Characterizing Stilbene Dye Mechanisms

A robust understanding of a stilbene dye's behavior requires rigorous experimental characterization. The following protocols represent a foundational workflow for validating the mechanistic action of a novel or existing stilbene-type probe.

Protocol: Viscosity-Dependent Fluorescence Spectroscopy

Objective: To quantify the relationship between solvent viscosity and the fluorescence quantum yield of the stilbene dye. This is the cornerstone experiment to validate the "molecular rotor" mechanism.

Methodology:

-

Preparation of Viscosity Standards:

-

Prepare a series of solvents with known, varying viscosities. A common method is to use methanol/glycerol or ethanol/glycerol mixtures in different ratios.

-

Measure the viscosity of each mixture accurately using a viscometer at a controlled temperature.

-

-

Dye Solution Preparation:

-

Prepare a stock solution of the stilbene dye in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solution into each of the viscosity standards. The final dye concentration should be low (e.g., 1-10 µM) to avoid inner filter effects.

-

-

Spectroscopic Measurements:

-

For each sample, measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax abs).

-

Using a spectrofluorometer, excite the sample at its λmax abs.

-

Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λmax em) and the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the logarithm of the fluorescence intensity versus the logarithm of the solvent viscosity.

-

According to the Förster-Hoffmann equation, for an ideal molecular rotor, this plot should be linear.[11][12] The slope of this line (x) provides information about the sensitivity of the dye to viscosity changes.

-

Causality and Self-Validation:

-

Why Glycerol Mixtures? Glycerol's high viscosity and its miscibility with lower-viscosity alcohols allow for the creation of a continuous range of viscosities without significantly altering the solvent polarity, thus isolating the effect of viscosity on fluorescence.

-

Why Low Concentration? High concentrations can lead to re-absorption of emitted photons (inner filter effect) and potential dye aggregation, both of which would confound the results and lead to a non-linear relationship that is not representative of the intrinsic molecular rotor behavior.

-

Trustworthiness: A strong linear relationship in the log-log plot provides high confidence that the primary mechanism of fluorescence modulation is indeed restricted intramolecular rotation.[11] Deviations from linearity may suggest other competing de-excitation pathways or changes in the dye's chemical state.

Figure 2: Workflow for viscosity-dependent fluorescence spectroscopy.

Protocol: Target Binding Assay (e.g., ThT with Amyloid Fibrils)

Objective: To characterize the fluorescence enhancement of a stilbene dye upon binding to its biological target.

Methodology:

-

Target Preparation:

-

Prepare the target molecule (e.g., induce fibrillation of a protein like insulin or amyloid-beta).

-

Confirm the formation of the target structure (e.g., amyloid fibrils) using an orthogonal method like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

-

-

Titration Experiment:

-

Prepare a solution of the stilbene dye (e.g., 20 µM ThT) in a suitable buffer (e.g., PBS, pH 7.4).

-

In a multi-well plate or cuvette, add a fixed concentration of the dye.

-

Perform a serial dilution of the target molecule (e.g., amyloid fibrils) and add it to the dye solution. Include a control with buffer only.

-

-

Fluorescence Measurement:

-

Incubate the mixtures for a set period to allow binding to reach equilibrium.

-

Measure the fluorescence intensity at the dye's λmax em (e.g., ~482 nm for ThT) after excitation at its λmax abs (e.g., ~450 nm for ThT).[6]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the target concentration.

-

The resulting curve can be fitted to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which quantifies the binding affinity.

-

Causality and Self-Validation:

-

Why Orthogonal Confirmation? Confirming fibril formation with TEM/AFM is critical. Without it, any observed fluorescence change cannot be authoritatively attributed to binding to the correct target structure. It provides a crucial self-validating check on the experiment.

-

Why Titration? A single-point measurement can be misleading. A titration experiment demonstrates a saturable binding process, which is characteristic of a specific interaction. The shape of the binding curve provides confidence that the observed fluorescence increase is due to a defined binding event and not non-specific aggregation or precipitation.

-

Trustworthiness: A well-defined, saturable binding curve with a low-micromolar or nanomolar Kd value is strong evidence for a specific and high-affinity interaction, validating the dye's use as a probe for that target.

Quantitative Data Summary

The following table summarizes typical photophysical properties for representative stilbene-type dyes, illustrating the dramatic changes that underpin their mechanism.

| Dye | Environment | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Fold Increase (Φ) |

| Thioflavin T | Water (Low Viscosity) | ~385 nm[6] | ~445 nm[6] | ~0.0001 | - |

| Bound to Amyloid Fibrils | ~450 nm[6] | ~482 nm[6] | > 0.1 | > 1000x | |

| DSB Derivative | Ethanol (Low Viscosity) | ~350 nm | ~430 nm | ~0.01 | - |

| Glycerol (High Viscosity) | ~355 nm | ~425 nm | ~0.5 | ~50x |

Note: Exact values can vary depending on the specific dye derivative, solvent, and temperature.

Conclusion

The mechanism of action of stilbene-type fluorescent dyes is a powerful example of how environmental factors can be harnessed to control molecular photophysics. The principle of restricted intramolecular rotation provides a robust and versatile platform for developing sensors that report on micro-viscosity and specific binding events. For the researcher, a thorough understanding of this mechanism, coupled with rigorous experimental validation as outlined in this guide, is paramount. This knowledge enables not only the accurate interpretation of experimental data but also the rational design of new experiments and the informed selection of the optimal probe for the scientific question at hand.

References

-

Title: Molecular Rotors—From Concept to Application Source: Chemical Society Reviews URL: [Link]

-

Title: The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds Source: FEBS Journal URL: [Link]

-

Title: Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[3][13] H-shift isomers Source: Chemical Science URL: [Link]

-

Title: Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils Source: Journal of Molecular Biology URL: [Link]

-

Title: Photoisomerization Kinetics of Stilbene-Type Fluorescent Whitening Agents Source: Environmental Science & Technology URL: [Link]

-

Title: Twisted Intramolecular Charge Transfer of Stilbazolium Derivatives Studied by Time-Resolved Vibrational Spectroscopy Source: The Journal of Physical Chemistry Letters URL: [Link]

-

Title: Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order Source: PLOS ONE URL: [Link]

-

Title: Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection Source: Journal of Materials Chemistry B URL: [Link]

-

Title: Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells Source: Journal of Visualized Experiments URL: [Link]

-

Title: Fluorescence and Trans -f Cis Isomerization Quantum Yields of Stilbene in Glycerol at Various Temperatures Source: The Journal of Physical Chemistry URL: [Link]

-

Title: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation Source: Amyloid URL: [Link]

-

Title: Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima Source: Journal of the Korean Chemical Society URL: [Link]

-

Title: Ratiometric mechanosensitive fluorescent dyes: Design and applications Source: Methods URL: [Link]

-

Title: Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle Source: The Journal of Physical Chemistry B URL: [Link]

-

Title: Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications Source: Chemistry – A European Journal URL: [Link]

-

Title: Molecular rotors in haemoglobin and bovine serum albumin proteins Source: Journal of the Royal Society Interface URL: [Link]

-

Title: Fluorescent Brightener 71 and related chemicals - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

-

Title: Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection Source: Frontiers in Chemistry URL: [Link]

-

Title: Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique Source: PLOS ONE URL: [Link]

-

Title: Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies Source: The Journal of Physical Chemistry B URL: [Link]

-

Title: Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry Source: Materials Chemistry Frontiers URL: [Link]

-

Title: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation Source: Amyloid URL: [Link]

-

Title: Photoisomerization of stilbene in low viscosity solvents: Comparison of isolated and solvated molecules Source: The Journal of Chemical Physics URL: [Link]

-

Title: Response of fluorescent molecular rotors in ternary macromolecular mixtures Source: arXiv URL: [Link]

-

Title: Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid Source: Molecules URL: [Link]

-

Title: Single-Wavelength Visible-Light-Induced Reversible Isomerization of Stiff-Stilbene under Dynamic Covalent Control Source: Organic Letters URL: [Link]

-

Title: Recent Progress in Identifying Bacteria with Fluorescent Probes Source: Molecules URL: [Link]

-

Title: Viscosity-sensitive mitochondrial fluorescent probes and their bio-applications Source: Annals of Advances in Chemistry URL: [Link]

-

Title: Molecular Rotors Image Intracellular Viscosity Source: CHIMIA International Journal for Chemistry URL: [Link]

-

Title: The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations Source: Journal of Molecular Graphics and Modelling URL: [Link]

-

Title: Supramolecular Engineering of Twisted Intramolecular Charge Transfer (TICT) Dyes into Bright Fluorophores with Large Stokes Shifts. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining Source: Molecules URL: [Link]

-

Title: A Threshold-Limited Fluorescence Probe for Viscosity Source: Frontiers in Chemistry URL: [Link]

-

Title: Thioflavin T Promotes Aβ(1–40) Amyloid Fibrils Formation Source: The Journal of Physical Chemistry B URL: [Link]

-

Title: Excited State Rotational Freedom Impacts Viscosity Sensitivity in Arylcyanoamide Fluorescent Molecular Rotor Dyes Source: The Journal of Physical Chemistry B URL: [Link]

-

Title: Ready Access to Molecular Rotors Based on Boron Dipyrromethene Dyes-Coumarin Dyads Featuring Broadband Absorption Source: Molecules URL: [Link]

-

Title: Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

- 1. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Threshold-Limited Fluorescence Probe for Viscosity [frontiersin.org]

- 6. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yanglab.ucsd.edu [yanglab.ucsd.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. scispace.com [scispace.com]

- 11. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. pubs.acs.org [pubs.acs.org]

Solvation Dynamics and Protocol Standardization for Fluorescent Brightener 24 (FB24) in Biological and Materials Research

Executive Summary

Fluorescent Brightener 24 (FB24) is a highly sensitive, stilbene-derived fluorescent probe widely utilized for staining

Physicochemical Profiling: The Molecular Basis of Solvation

To master the handling of FB24, one must first understand its molecular architecture. FB24 (CAS 12224-02-1) is a bistriazinylaminostilbenedisulfonic acid derivative. Its structure presents a fascinating solvation challenge: it possesses a massive, planar, and highly hydrophobic conjugated stilbene core, which is flanked by four highly polar sulfonate groups and hydroxyethyl amine moieties.

Typically synthesized as a tetrasodium salt, this amphiphilic topology dictates its behavior in solution[1]. The hydrophilic sulfonate groups drive its solubility in aqueous environments, while the hydrophobic core makes it prone to

Table 1: Key Physicochemical Properties of FB24

| Property | Value / Description |

| Chemical Name | Fluorescent Brightener 24 (Optical Brightener 24) |

| CAS Number | 12224-02-1 |

| Molecular Formula | |

| Molecular Weight | 1165.0 g/mol |

| Excitation / Emission | |

| Hygroscopicity | High (Readily absorbs atmospheric moisture) |

Data supported by the .

Solvent Compatibility & Solubility Metrics

The choice of solvent directly impacts the oligomeric state of FB24. Below is a comprehensive breakdown of its solubility across common research solvents.

Table 2: Empirical Solubility Profile

| Solvent | Max Solubility | Stability | Mechanistic Rationale & Recommendation |

| ddH | Moderate | The tetrasodium salt dissociates readily. Recommended for immediate use in direct staining buffers[2]. | |

| DMSO (Anhydrous) | > 30 mg/mL | High | Disrupts |

| PBS (1X, pH 7.4) | Moderate | High salt concentrations trigger the common-ion effect, risking sodium salt precipitation. Use only for highly diluted working solutions. | |

| Ethanol (100%) | < 1 mg/mL | Low | Protic nature is insufficient to solvate the massive tetrasodium complex. Not recommended. |

The Causality of Solvent Selection

Why DMSO over Water for Master Stocks? While FB24 is highly water-soluble (up to 3 g/100 mL), aqueous solutions of stilbene derivatives are highly susceptible to hydrolytic degradation and microbial contamination over time. Dimethyl sulfoxide (DMSO) acts as a superior hydrogen-bond acceptor with a high dielectric constant. It efficiently solvates the polar sulfonate groups while simultaneously intercalating the hydrophobic stilbene core, preventing auto-quenching aggregates. Furthermore, anhydrous DMSO arrests hydrolytic breakdown, extending the shelf-life of the master stock from weeks to years at -20°C.

Mechanistic Insights: Solvation and Fluorescence

The fluorescence of FB24 is not static; it is a dynamic property dependent on its microenvironment. In a free solution, the molecule is highly flexible, leading to non-radiative decay of absorbed UV photons (low quantum yield). However, upon binding to the rigid matrix of target polysaccharides via hydrogen bonding and Van der Waals forces, the stilbene core is conformationally locked. This rigidity minimizes non-radiative energy loss, forcing the molecule to release energy via fluorescence (Stokes Shift to

Figure 1: Mechanistic pathway of FB24 from solvation to target-induced fluorescence emission.

Standardized Protocols for Stock Preparation (A Self-Validating System)

As a Senior Application Scientist, I frequently observe researchers failing to account for the hygroscopic nature of FB24. Weighing 10 mg of powder on a humid day may actually yield 8 mg of dye and 2 mg of water, skewing all downstream quantitative assays. To ensure scientific integrity, your protocol must be self-validating.

Phase 1: Preparation of a 10 mg/mL Master Stock in DMSO

-

Gravimetric Measurement: Weigh exactly 10.0 mg of FB24 powder into a light-protected amber microcentrifuge tube.

-

Causality: FB24 is highly photosensitive. Ambient light drives a trans-to-cis isomerization of the stilbene core. The cis isomer is sterically hindered, binds poorly to polysaccharides, and exhibits drastically reduced fluorescence[4].

-

-

Solvation: Add 1.0 mL of anhydrous, molecular-biology grade DMSO.

-

Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to disrupt any microscopic crystalline lattices.

-

Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: Do not use Nylon filters. Nylon contains amide bonds that mimic the biological targets of FB24, leading to massive non-specific binding and loss of dye concentration during filtration.

-

-

Aliquot & Store: Divide into 50 µL single-use aliquots and store at -20°C in the dark.

Phase 2: The Self-Validating Quality Control (QC) Step

Never assume your gravimetric concentration is your active molarity.

-

Take a 1 µL aliquot of your filtered DMSO stock and dilute it into 999 µL of ddH

O (1:1000 dilution). -

Read the absorbance at its

( -

Use the Beer-Lambert Law (

) against a known standard curve to calculate the exact functional molarity of the trans-isomer. This validates that neither moisture weight nor filter-binding has compromised your stock.

Phase 3: Preparation of Aqueous Working Solutions

-

Thaw a single DMSO aliquot at room temperature.

-

Dilute directly into your biological buffer (e.g., 1X PBS) immediately prior to the assay to achieve a final working concentration (typically 0.1 to 1.0 mg/mL).

-

Critical Check: Allow the solution to sit for 5 minutes. If haziness appears, the common-ion effect has caused precipitation. Gently warm the solution to 37°C to push the dye back into solution before applying it to cells or tissues.

Figure 2: Standardized workflow for the preparation and validation of FB24 stock solutions.

Conclusion

The successful deployment of Fluorescent Brightener 24 in high-stakes research hinges entirely on rigorous solvation practices. By leveraging anhydrous DMSO for master stocks, utilizing PTFE filtration to prevent dye loss, and implementing a UV-Vis self-validation step, researchers can eliminate the variables of hygroscopicity and photo-isomerization. This ensures maximum quantum yield and absolute reproducibility across all downstream biological and materials science assays.

References

-

Title: Fluorescent brightener 24 | C40H40N12Na4O16S4 | CID 14422805 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Preliminary Study of Selected Potential Environmental Contaminants - Optical Brighteners Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

An In-depth Technical Guide to Fluorescent Brightener 24 and its Analogs for Scientific Research

A comprehensive overview for researchers, scientists, and drug development professionals on the synonyms, alternative names, physicochemical properties, and applications of Fluorescent Brightener 24 and related compounds in a laboratory setting.

Introduction

Fluorescent Brightener 24 is a member of a class of stilbene-based fluorescent whitening agents (FWAs) or optical brightening agents (OBAs) predominantly used in the textile, paper, and detergent industries to enhance the whiteness of materials.[1][2][3] These compounds function by absorbing light in the invisible ultraviolet (UV) range of the electromagnetic spectrum (typically 330-380 nm) and re-emitting it as visible blue light (around 400-450 nm), effectively masking any yellowish tint.[2][4][5] Beyond their industrial utility, the inherent photophysical properties and specific binding affinities of these molecules have made them valuable tools in biological and biomedical research. This guide provides a detailed exploration of Fluorescent Brightener 24 and its analogs, with a focus on their applications in a scientific research context, particularly for professionals in mycology, plant biology, and drug development.

Nomenclature and Chemical Identity

Clarity in scientific communication necessitates a thorough understanding of the various names and identifiers for a given compound. Fluorescent Brightener 24 is known by a multitude of synonyms and trade names, which can often lead to confusion.

Table 1: Synonyms and Identifiers for Fluorescent Brightener 24 [1][5][6]

| Category | Identifier |

| Common Name | Fluorescent Brightener 24 |

| IUPAC Name | tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

| CAS Number | 12224-02-1 |

| Molecular Formula | C40H40N12Na4O16S4 |

| Molecular Weight | 1165.03 g/mol |

| Alternative Names & Synonyms | C.I. Fluorescent Brightener 24, Optical Brightener 24, Basic Yellow 7, Fungiqual, Fluorescent Brightening Agent 24, Tinopal 2B, Kayaphor BSN, Mikephor BN |

It is crucial for researchers to recognize that other fluorescent brighteners with similar applications, such as Calcofluor White M2R (also known as Fluorescent Brightener 28) and Blankophor, are structurally related but distinct compounds.[7][8] While they share a similar mechanism of action for staining, their specific properties and optimal staining conditions may differ.

Physicochemical and Photophysical Properties

Fluorescent Brightener 24 is a blue-light purple solid that is soluble in water.[1] Its utility as a fluorescent probe is dictated by its photophysical characteristics.

Mechanism of Fluorescence:

The fluorescence of stilbene-based brighteners like Fluorescent Brightener 24 arises from their molecular structure, which features a planar configuration with conjugated double bonds.[4] This structure allows for the absorption of UV radiation, exciting the molecule to a higher energy singlet state (S1). The molecule then rapidly returns to its ground state (S0), releasing the absorbed energy as a photon of visible light, a process known as fluorescence.[5][9]

Photophysical Parameters:

Applications in Scientific Research

The primary application of Fluorescent Brightener 24 and its analogs in a research setting is as a fluorescent stain for polysaccharides, particularly chitin and cellulose.[7][10] This specificity makes it an invaluable tool for visualizing the cell walls of fungi, yeast, algae, and plants.

Mycology and Fungal Research

Fluorescent brighteners are widely used for the rapid and sensitive detection of fungal elements in clinical and environmental samples. They bind to the β-1,3 and β-1,4 polysaccharide linkages in chitin, a primary component of fungal cell walls, resulting in bright fluorescence under UV illumination.[10]

Applications include:

-

Morphological Studies: Detailed visualization of fungal hyphae, spores, and budding yeasts.[1]

-

Cell Wall Integrity Assays: Monitoring changes in chitin deposition in response to genetic mutations or chemical treatments.[1]

-

Antifungal Drug Screening: Assessing the efficacy of antifungal compounds that target cell wall synthesis. Disruption of the cell wall can be observed through altered staining patterns.[1][11]

Plant Biology

Similarly to their use in mycology, these brighteners are employed to stain the cellulose-rich cell walls of plants.[7] This allows for the study of:

-

Plant cell division and morphology.[1]

-

The effects of herbicides or other chemical agents on cell wall structure.[1]

-

Developmental processes involving cell wall modifications.

Experimental Protocols

The following are generalized protocols for the use of fluorescent brighteners for staining. Researchers should optimize these protocols for their specific cell types and experimental conditions.

General Stock Solution Preparation

A 0.1% (w/v) stock solution is a common starting point. Due to the solubility of Fluorescent Brightener 24 in water, this can be prepared directly. For less soluble analogs, a small amount of an organic solvent like DMSO or ethanol may be required for initial dissolution before dilution in water or a buffer.[1]

Staining Protocol for Yeast (e.g., Saccharomyces cerevisiae)

This protocol is adapted from methods for Calcofluor White and can be used for Fluorescent Brightener 24.[7][12]

Materials:

-

Yeast culture

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

0.1% Fluorescent Brightener 24 working solution (diluted from stock)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (or equivalent UV excitation)

Procedure:

-

Harvest yeast cells from the culture by centrifugation.

-

Wash the cells once with PBS to remove residual media.

-

Resuspend the cell pellet in PBS to a suitable density for microscopy.

-

Place a drop of the yeast suspension on a clean microscope slide.

-

Add a drop of the 0.1% Fluorescent Brightener 24 working solution and gently mix.

-

Incubate for 1-5 minutes at room temperature, protected from light.

-

Place a coverslip over the suspension.

-

Observe under a fluorescence microscope using UV excitation (e.g., ~365 nm) and a blue emission filter (e.g., ~430-440 nm). The yeast cell walls, and particularly the bud scars which are rich in chitin, will fluoresce brightly.[7]

Staining Protocol for Filamentous Fungi

This protocol is suitable for visualizing hyphae and other structures in molds.[1]

Materials:

-

Fungal culture (liquid or from a plate)

-

10% Potassium Hydroxide (KOH) (optional, for clearing clinical specimens)

-

0.1% Fluorescent Brightener 24 working solution

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Transfer a small amount of the fungal mycelium to a drop of water on a microscope slide.

-

(Optional) For dense specimens or clinical samples, a drop of 10% KOH can be added to clear host cellular debris.

-

Add a drop of the 0.1% Fluorescent Brightener 24 working solution.

-

Gently tease the mycelium apart with sterile needles to allow for better visualization.

-

Incubate for 1-5 minutes at room temperature, protected from light.

-

Apply a coverslip.

-

Observe under a fluorescence microscope. Fungal hyphae and conidia will fluoresce.

Staining Protocol for Plant Cells

This protocol can be used for various plant tissues.[1][13]

Materials:

-

Plant tissue (e.g., root tips, leaf peels)

-

0.01% - 0.1% Fluorescent Brightener 24 working solution in water

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Place the plant tissue section on a microscope slide. For whole mounts, the tissue can be incubated in the staining solution in a small dish.

-

Cover the specimen with the Fluorescent Brightener 24 working solution.

-

Incubate for 2-10 minutes at room temperature, protected from light.

-

Gently rinse the specimen with water to remove excess stain.

-

Mount the specimen in a drop of water on a slide and add a coverslip.

-

Visualize using a fluorescence microscope. The plant cell walls will exhibit bright blue-white fluorescence.

Drug Development Applications

While not a direct therapeutic agent, Fluorescent Brightener 24 and its analogs can serve as valuable tools in the drug development pipeline, particularly in the discovery of novel antifungal agents.[1][11]

-

High-Throughput Screening: The ease and rapidity of staining make these compounds suitable for high-throughput screening assays to identify drugs that disrupt fungal cell wall synthesis. A decrease in fluorescence intensity or altered localization can indicate a compound's efficacy.

-

Mechanism of Action Studies: For antifungal candidates known to target the cell wall, fluorescent brighteners can be used to visualize the specific morphological changes induced by the drug.

-

Resistance Studies: These probes can help in understanding mechanisms of drug resistance that involve alterations in cell wall composition or structure.[11]

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be followed when handling fluorescent brighteners.

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[14][15][16]

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.[6][15]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[14]

Disposal:

-

Waste Classification: Fluorescent brighteners should be treated as chemical waste.

-

Disposal Procedures: Dispose of unused chemicals and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.[17][18][19] Collect liquid waste in a designated, properly labeled hazardous waste container. Solid waste, such as contaminated pipette tips and tubes, should be placed in a labeled solid waste container.

Environmental Considerations

While highly effective in the lab, the environmental impact of fluorescent brighteners is a subject of ongoing research. These compounds can be persistent in the environment and may enter aquatic ecosystems through wastewater.[2][20] Researchers should be mindful of proper waste disposal to minimize environmental release.

Conclusion

Fluorescent Brightener 24 and its stilbene-based analogs are versatile and powerful tools for researchers in mycology, plant biology, and drug development. Their ability to specifically and brightly stain chitin and cellulose provides a simple and effective method for visualizing cell walls. By understanding the various names, properties, and appropriate handling procedures for these compounds, scientists can effectively integrate them into their experimental workflows to gain valuable insights into cellular structure and function.

References

- BenchChem. (n.d.). Application Notes and Protocols for Staining with Optical Brightener EBF.

- Fineotex. (2025, February 19). Brighteners: Uses, Types and Environmental Impact.

- Thermo Fisher Scientific. (n.d.). LIVE/DEAD Yeast Viability Kit Protocol.

- Grabchev, I., Betcheva, R., & Wylenzek, S. (2000). Photophysical and photochemical properties of some triazine–stilbene fluorescent brighteners.

- PMC. (2024, November 12). Environment-sensitive turn-on fluorescent probe enables live cell imaging of myeloperoxidase activity during NETosis.

- Chemos GmbH & Co.KG. (2021, May 25).

- ChemicalBook. (2024, December 21).

- R&D Systems. (n.d.). Protocols: Coverslip Coating, Preparation, Fixation, & Fluorescent ICC Staining of Stem Cells.

- MDPI. (2023, November 6). A Red-Emitting Fluorescence Probe for Rapid Detecting Exogenous and Endogenous Peroxynitrite in Living Cells with High Sensitivity and Selectivity.

- ResearchGate. (n.d.). Fluorescence quantum yields (a) and fluorescence lifetimes (b) recorded....

- MDPI. (2023, April 29). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima.

- Koch Color. (n.d.). Safety Data Sheet: Fluorescent Brightener 28, sodium salt.

- ResearchGate. (n.d.). Photophysical and photochemical properties of some triazine±stilbene fluorescent brighteners.

- Raytop Chemical. (2021, May 27). What is the impact of optical brightener on the natural environment?.

- NIH. (n.d.). Fluorescence Lifetime Measurements and Biological Imaging - PMC.

- US EPA. (2025, November 26). Recycling and Disposal of CFLs and Other Bulbs that Contain Mercury. Retrieved from United States Environmental Protection Agency website.

- Illuminating antifungal mode of action and resistance with fluorescent probes. (2026, January 24).

- iGEM. (2019, March 31). Calcofluor White Stain Protocol.

- DeNovix. (2025, May 30). Yeast Assay Protocol | Technical Note 185.

- Hejtmánek, M., et al. (1990). Staining of fungal cell walls with fluorescent brighteners: Flow-cytometric analysis. Folia Microbiologica, 35(5), 377-382.

- Santa Cruz Biotechnology. (n.d.). Fluorescent Brightener 28.

- Staining of yeast cells with different fluorescent dyes. (n.d.). Technical Studies.

- MDPI. (2018, June 30). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions.

- Protocol for combined observation of fluorescent proteins with classical histological stains. (n.d.).

- Alfa Chemistry. (2023, October 21). CAS 12224-02-1 Fluorescent brightener 24.

- Risk Management and Safety. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal.

- ChemRxiv. (n.d.). Fluorescent Probes Derived from the Polyene Class of Antifungal Drugs Reveal Distinct.

- ACS Publications. (2022, July 5). Identification of Fluorescent Brighteners as Another Emerging Class of Abundant, Ubiquitous Pollutants in the Indoor Environment | Environmental Science & Technology.

- RSC Publishing. (n.d.). Development of a red fluorescent light-up probe for highly selective and sensitive detection of vicinal dithiol-containing proteins in living cells.

- Gate Scientific. (2020, December 30). Building a Fluorescent Cell Staining Protocol, Part 2.

- SciSpace. (n.d.).

- PMC. (2020, June 2).

- lookchem. (n.d.). Cas 12224-02-1,Fluorescent brightener 24.

- NIH. (2010, March 31). Fluorescence Lifetime Measurements and Biological Imaging | Chemical Reviews.

- Application of UPLC-FLD technology to detection of fluorescent whitening agents in edible fungi. (2018, September 26). Preventive Medicine.

- ResearchGate. (2026, January 28). (PDF) Protocol to fluorescently stain vacuoles in Arabidopsis root cells.

- Enva. (2025, January 7). How To Recycle Fluorescent Tubes.

- MDPI. (2019, April 3). A Bright Future for Fluorescence Imaging of Fungi in Living Hosts.

- Yeast Vitality Staining Kit - Product Inform

- Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.).

- Fibre2Fashion. (n.d.). The Chemistry of Optical Brightening Agent and Its Environmental Impact.

- Remel. (n.d.). CALCOFLUOR WHITE STAIN KIT.

- Facilities. (n.d.). Laboratory Hazardous Waste Management Manual. Retrieved from The University of British Columbia website.

- BenchChem. (n.d.). Application Notes: Fluorescent Brightener 85 for Fungal Cell Wall Staining.

- Microbe Online. (2022, August 11).

- New Mexico State University. (n.d.). Hazardous Waste Management Manual, Procedure for Disposal of Fluorscent bulbs.

- Appendix 2.

- YouTube. (2024, November 14). Fungal Staining Technique: A Step-by-Step Guide for Accurate Identification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fineotex.com [fineotex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. LIVE/DEAD Yeast Viability Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Yeast Assay Protocol | Technical Note 185 [denovix.com]

- 13. wp.unil.ch [wp.unil.ch]

- 14. chemos.de [chemos.de]

- 15. chemicalbook.com [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. epa.gov [epa.gov]

- 18. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]

- 19. How To Recycle Fluorescent Tubes | Enva [enva.com]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Staining protocol for microorganisms using Fluorescent Brightener 24.

Technical Application Note: High-Contrast Detection of Chitin and Cellulose in Microorganisms using Fluorescent Brightener 24

Abstract & Introduction

Fluorescent Brightener 24 (FB24) , often commercially identified as Tinopal 2B (CAS: 12224-02-1), is a diaminostilbene disulfonic acid derivative.[1][2] While historically overshadowed by its analogue Calcofluor White M2R (Fluorescent Brightener 28), FB24 exhibits superior water solubility and, in specific applications such as microsporidia and cyst detection, demonstrates higher fluorescence quantum yield.[1]

This guide details the mechanism, preparation, and application of FB24 for the detection of

Mechanism of Action

FB24 functions as a planar fluorophore. In aqueous solution, the molecule exhibits free rotation around its central ethylene bond, resulting in non-radiative energy decay (low fluorescence). Upon binding to

This binding restricts the rotational freedom of the stilbene moiety, forcing it into a planar, rigid conformation. This physical constraint suppresses non-radiative decay pathways, significantly enhancing the fluorescence quantum yield.

DOT Diagram: Mechanism of Fluorescence Activation

Caption: The transition of Fluorescent Brightener 24 from a non-fluorescent free state to a highly fluorescent rigid complex upon binding.

Technical Specifications & Materials

| Parameter | Specification |

| Chemical Name | Fluorescent Brightener 24 (Tinopal 2B) |

| CAS Number | 12224-02-1 |

| Target Structures | Chitin ( |

| Excitation Max | 350 – 370 nm (UV/Violet) |

| Emission Max | 430 – 450 nm (Blue) |

| Solubility | Water-soluble (Superior to FB28) |

| Working Conc. | 0.05% – 0.1% (w/v) |

Required Reagents:

-

FB24 Stock Solution: 1.0% (w/v) in distilled water. Store in dark at 4°C.

-

Clearing Agent: 10% Potassium Hydroxide (KOH).[2][3] Required for tissue/keratin dissolution.

-

Counterstain (Optional): 0.05% Evans Blue.[2] Reduces background fluorescence in human tissue.

-

Mounting Medium: Non-fluorescing, aqueous mounting medium (e.g., 50% Glycerol/PBS).

Experimental Protocols

Protocol A: Rapid Clinical Wet Mount (KOH Method)

Best for: Skin scrapings, hair, nails, and thick tissue sections where keratin must be dissolved.[1]

-

Preparation: Place the specimen (skin scrape/hair) onto a clean glass slide.

-

Clearing & Staining: Add 1 drop of 10% KOH and 1 drop of 0.1% FB24 Working Solution .

-

Note: Many labs premix KOH and Brightener 1:1 prior to use, but stability is reduced. Fresh addition is recommended.

-

-

Incubation: Place a coverslip over the sample.[4]

-

Optional: Gently heat the slide (do not boil) to accelerate keratin dissolution.[2]

-

Allow to stand for 5–10 minutes at room temperature.

-

-

Visualization: Examine under a fluorescence microscope using a UV or DAPI filter set (Ex 365nm / Em 445nm).

Protocol B: Fixed Sample Staining (Culture/Research)

Best for: Pure fungal cultures, bacterial cysts, or plant cross-sections.[1][2]

-

Fixation: Fix cells in 10% formalin or heat-fix on a slide. (Avoid ethanol if studying lipid structures, though FB24 is compatible with ethanol fixation).[1][2]

-

Washing: Rinse slide with PBS (pH 7.4) to remove fixative.[2]

-

Staining: Flood the smear with 0.05% FB24 solution.

-

Counterstaining (Critical for Contrast):

-

Add 1 drop of Evans Blue (0.05%) directly to the stain.

-

Incubate for 1–2 minutes .

-

-

Rinse: Gently rinse with distilled water to remove excess dye.

-

Mount: Apply aqueous mounting medium and coverslip.

-

Imaging: Visualize immediately. Evans Blue will cause the background/cytoplasm to fluoresce dim red, while cell walls stain intense blue.

Workflow Logic & Troubleshooting

DOT Diagram: Experimental Workflow

Caption: Decision tree for processing samples based on keratin content.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific binding to debris/keratin.[1][2] | Increase KOH incubation time or use Evans Blue counterstain. |

| Rapid Fading | Photobleaching. | Use anti-fade mounting medium; reduce excitation intensity. |

| No Fluorescence | Incorrect Filter Set. | Ensure UV/DAPI filter (Ex < 400nm) is used.[2] FITC filters will NOT work. |

| Precipitation | Dye aggregation. | Filter stock solution (0.2 |

Critical Analysis: FB24 (Tinopal) vs. FB28 (Calcofluor)[1][2]

While Calcofluor White M2R (FB28) is the historical standard, FB24 (Tinopal 2B) offers distinct advantages in specific contexts:

-

Solubility: FB24 is generally more water-soluble, reducing the need for heating during stock preparation and minimizing precipitation artifacts on slides.

-

Brightness: Comparative studies in flow cytometry and parasitology suggest FB24/Tinopal derivatives yield higher signal-to-noise ratios for specific organisms like Encephalitozoon species and Bacillus spores compared to FB28 [1, 2].[1]

-

Specificity: Both dyes share the same binding mechanism. Protocols developed for FB28 are largely transferable to FB24, provided the excitation source (UV) remains constant.

References

-

Harrington, B. J., & Hageage, G. J. (2003).[1] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine.

-

Davey, H. M., & Kell, D. B. (1997).[1] Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Cytometry.

-

ChemicalBook. (2025).[2] Fluorescent Brightener 24 - CAS 12224-02-1 Properties and Safety.

-

Alfa Chemistry. (2023).[2] Fluorescent Brightener 24 Product Specifications and Spectral Data.

-

Ruchel, R., & Schaffrinski, M. (1999).[1] Versatile fluorescent staining of fungi in clinical specimens by using the optical brightener Blankophor. Journal of Clinical Microbiology. [1][2]

Sources

Application Notes and Protocols for Fluorescent Brightener 24 in Flow Cytometry Analysis

Introduction: Unveiling the Utility of Fluorescent Brightener 24 in Modern Flow Cytometry

Fluorescent Brightener 24 (FB24), also known as Calcofluor White M2R, is a stilbene-based fluorescent dye traditionally recognized for its high affinity for cellulose and chitin.[1][2] This property has rendered it an invaluable tool for the visualization of fungal and plant cell walls.[1][2][3] However, the application of this versatile fluorochrome extends beyond structural staining into the realm of functional cellular analysis by flow cytometry. Its utility in assessing cell viability and enabling accurate cell counting in specific organisms presents a cost-effective and straightforward alternative to more conventional dyes.

This comprehensive guide provides detailed protocols and expert insights into the application of Fluorescent Brightener 24 for flow cytometry-based analysis. We will delve into the mechanistic underpinnings of its function as a viability indicator, provide step-by-step protocols for its implementation, and discuss critical considerations for experimental design and data interpretation.

Scientific Principles: The Mechanism of Fluorescent Brightener 24 in Viability Assessment

The capacity of Fluorescent Brightener 24 to differentiate between viable and non-viable cells, particularly in organisms with cell walls like fungi and yeast, is predicated on the integrity of the plasma membrane. While FB24 readily binds to the external cell wall of all cells, its fluorescence intensity is significantly enhanced in non-viable cells.

This differential staining is attributed to the compromised plasma membrane of dead cells. In viable cells, the intact membrane restricts the entry of FB24 into the cytoplasm. Consequently, the fluorescence is primarily confined to the cell wall. In contrast, the permeable membrane of a non-viable cell allows FB24 to enter the cytoplasm and bind to intracellular components, leading to a marked increase in overall fluorescence. This clear distinction in fluorescence intensity forms the basis for discriminating live and dead cell populations in a flow cytometry experiment. The ability of Calcofluor White to distinguish between viable and non-viable bacteria has also been reported.[4]

Visualizing the Staining Mechanism

Caption: Mechanism of differential staining with Fluorescent Brightener 24.

Experimental Protocols

Protocol 1: Fungal and Yeast Viability Assessment

This protocol provides a framework for assessing the viability of fungal and yeast populations using Fluorescent Brightener 24.

Materials:

-

Fluorescent Brightener 24 (Calcofluor White M2R)

-

Dimethyl sulfoxide (DMSO) or water for stock solution preparation

-

Phosphate-buffered saline (PBS) or appropriate assay buffer

-

Yeast or fungal cell culture

-

Flow cytometer equipped with a UV or violet laser

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mg/mL (1000x) stock solution of Fluorescent Brightener 24 in high-quality DMSO or water. The molecular weight of Fluorescent Brightener 24 is approximately 1165.0 g/mol .[5]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at 2-8°C, protected from light.

-

-

Cell Preparation:

-

Harvest yeast or fungal cells from culture by centrifugation (e.g., 5 minutes at 3000 x g).

-

Wash the cells once with PBS to remove residual media components.

-

Resuspend the cell pellet in PBS or the desired assay buffer to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

-

-

Staining:

-

Add the Fluorescent Brightener 24 stock solution to the cell suspension to a final concentration of 1-10 µg/mL. Note: The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Incubate the cells for 5-15 minutes at room temperature, protected from light.

-

-

Flow Cytometry Acquisition:

-

Acquire events on a flow cytometer equipped with a UV (e.g., 355 nm) or violet (e.g., 405 nm) laser for excitation.

-

Collect the emission signal using a filter appropriate for blue fluorescence (e.g., 440/40 nm or 450/50 nm). Peak fluorescence emission is typically between 430 and 436 nm.[6]

-

Set the forward scatter (FSC) and side scatter (SSC) parameters on a logarithmic scale to visualize the cell population.

-

Create a histogram or dot plot of the blue fluorescence channel to distinguish between viable (low fluorescence) and non-viable (high fluorescence) populations.

-

Protocol 2: Cell Counting of Microorganisms

This protocol outlines the use of Fluorescent Brightener 24 for accurate cell counting, particularly in samples where debris may be present.

Materials:

-

Same as Protocol 1

-

Counting beads (optional, for absolute cell counting)

Procedure:

-

Reagent and Cell Preparation:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Staining:

-

Add Fluorescent Brightener 24 stock solution to the cell suspension to a final concentration of 1 µg/mL. A lower concentration is often sufficient for simple identification and counting.

-

Incubate for 5 minutes at room temperature, protected from light.

-

-

Flow Cytometry Acquisition:

-

Set a primary gate on the FSC vs. SSC plot to broadly include the events of interest and exclude large aggregates and obvious debris.

-

Create a secondary plot of the blue fluorescence channel versus SSC.

-

The stained microbial population should appear as a distinct, brightly fluorescent population, well-separated from non-fluorescent debris.

-

Gate on the fluorescent population to obtain an accurate cell count.

-

For absolute counting, a known concentration of counting beads can be added to the sample before acquisition.

-

Workflow for Viability Assessment

Caption: Experimental workflow for viability staining with FB24.

Data and Analysis Considerations

Spectral Properties:

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~347 nm[3] |

| Emission Maximum | ~436 nm[7] |

Compatibility with Other Fluorochromes:

Fluorescent Brightener 24's excitation by UV or violet lasers and its emission in the blue channel allow for potential combination with other fluorochromes excited by different lasers (e.g., blue, yellow-green, red lasers). When designing multicolor panels, it is crucial to consider the spectral overlap and perform appropriate compensation.[8]

Controls:

-

Unstained Control: To set the baseline fluorescence of the cell population.

-

Heat-Killed or Ethanol-Fixed Control: To establish the fluorescence profile of a known non-viable population and set the gate for dead cells.[6]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The clear separation of live and dead populations based on fluorescence intensity, especially when benchmarked against a heat-killed control, provides a high degree of confidence in the assay's performance. The titratable nature of the staining allows for optimization across various cell types, ensuring robust and reproducible results.

Conclusion

Fluorescent Brightener 24 offers a simple, rapid, and economical method for assessing viability and performing cell counts in cell-walled organisms by flow cytometry. Its straightforward staining protocol and distinct fluorescence profiles for live and dead cells make it an attractive alternative to other viability dyes. By understanding its mechanism of action and adhering to the detailed protocols provided, researchers can effectively integrate this versatile dye into their flow cytometry workflows.

References

-

Kell, D. B., et al. (1997). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Cytometry, 28(4), 311-315. [Link]

-

FluoroFinder. (2024, December 19). New Fluorescent Dyes of 2024. [Link]

-

Mason, D. J., et al. (1995). The ability of membrane potential dyes and calcofluor white to distinguish between viable and non-viable bacteria. Journal of Applied Bacteriology, 78(3), 309-315. [Link]

-

Maecker, H. T., & Trotter, J. (2006). A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap. Cytometry Part A, 69A(9), 1037-1042. [Link]

-

Logos Biosystems. (2025, August 1). How to Choose the Right Viability Stain for Automated Cell Counting : TB, EB, AO/PI, and FDA/PI Compared. [Link]

-

FluoroFinder. (2022, September 21). Excluding Dead Cells With a Cell Viability Fluorescent Dye. [Link]

-

FluoroFinder. (2025, July 29). Blockers, Buffers, and Beyond: Supplementary Reagents for Flow Cytometry. [Link]

-

Lin, C. H., et al. (2020). Development of an Imaging Flow Cytometry Method for Fungal Cytological Profiling and Its Potential Application in Antifungal Drug Development. Journal of Fungi, 6(3), 136. [Link]

-

Molecular Devices. (n.d.). Alternatives to DAPI staining: imaging and counting live cells. [Link]

-

Li, J., et al. (2019). Fluorescent Probes for the Visualization of Cell Viability. Accounts of Chemical Research, 52(9), 2473-2484. [Link]

-

PubChem. (n.d.). Fluorescent brightener 24. [Link]

-

Pfaller, M. A., & Rinaldi, M. G. (1999). Applications of Flow Cytometry to Clinical Microbiology. Clinical Microbiology Reviews, 12(3), 347-383. [Link]

-

La-Scola, B., & Raoult, D. (2004). Adaptation of FUN-1 and Calcofluor white stains to assess the ability of viable and nonviable yeast to adhere to and be internalized by cultured mammalian cells. Journal of Microbiological Methods, 59(2), 289-292. [Link]

-

Fibre2Fashion. (n.d.). Types and Properties of Fluorescent Brightening Agents and Their Application on Textile Industries. [Link]

-

Wikipedia. (n.d.). Calcofluor-white. [Link]

-

Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine, 34(5), 361-367. [Link]

-

ACS Publications. (2022, July 5). Identification of Fluorescent Brighteners as Another Emerging Class of Abundant, Ubiquitous Pollutants in the Indoor Environment. [Link]

-

ResearchGate. (2012, November 9). Could anyone suggest a dye used in flow cytometry that can stain specifically to DNA but not RNA?[Link]

-

PubMed. (1994). A rapid analytical technique for flow cytometric analysis of cell viability using calcofluor white M2R. [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dbkgroup.org [dbkgroup.org]

- 7. Applications of Flow Cytometry to Clinical Microbiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Optimization of Fluorescent Brightener 24 (Calcofluor White M2R) Stock Solutions

Introduction & Mechanism of Action

Fluorescent Brightener 24 (FB 24), widely known as Calcofluor White M2R , is a non-specific fluorochrome essential in microbiology, botany, and drug discovery.[1][2] Its utility stems from its high affinity for

Mechanism:

FB 24 functions through hydrogen bonding with the free hydroxyl groups of

Key Applications:

-

Clinical Mycology: Rapid detection of fungal pathogens (Candida, Aspergillus, Microsporidium) in tissue samples.[1][2]

-

Botany: Visualization of plant cell wall regeneration and protoplast viability.

-

Drug Development: Screening antifungal compounds targeting cell wall synthesis (e.g., echinocandins).[1][2]

Physicochemical Properties[4][5]

Understanding the physical constraints of FB 24 is critical for stable stock preparation.

| Property | Specification |

| Common Name | Calcofluor White M2R, Fluorescent Brightener 24 |

| CAS Number | 12224-02-1 |

| Molecular Weight | ~1165.04 g/mol (Tetrasodium salt) |

| Appearance | Yellow to amber powder |

| Solubility | Soluble in water; slightly soluble in ethanol |

| Excitation Max ( | 355 nm (UV) / 380 nm (Violet) |

| Emission Max ( | 433 nm (Blue) |

| Stability | Light sensitive; stable at Room Temp (RT) if dark |

Safety & Handling (MSDS Highlights)

-

Hazard: FB 24 is a potential irritant and has been flagged for potential carcinogenicity in some animal models due to its DNA-binding capability (though lower affinity than Ethidium Bromide).[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of as hazardous chemical waste.

Protocol: Preparation of Stock Solution

While many protocols suggest immediate mixing with alkali, we recommend preparing a neutral aqueous stock solution for long-term storage, adding the clearing agent (KOH) only at the working stage.[1][2] This prevents alkaline degradation of the fluorophore over time.

Reagents Required[3][5][9][10][11][12][13][14][15]

-

Fluorescent Brightener 24 (Calcofluor White M2R) powder.[2]

-

Sterile Distilled Water (dH

O) or TE Buffer (pH 8.0).[1][2] -

Optional: Evans Blue (Counterstain to suppress tissue background).[2][3][4]

Method A: Standard Aqueous Stock (1% w/v)

Best for general fungal staining and flow cytometry.[1][2]

-

Weighing: Accurately weigh 100 mg of Fluorescent Brightener 24 powder.

-

Dissolution: Transfer powder to a light-protective amber tube (or foil-wrapped tube).

-

Volume: Add 10 mL of sterile dH

O. -

Solubilization: Vortex vigorously for 2 minutes. If the powder does not fully dissolve, heat the solution in a water bath at 50°C for 10–15 minutes.

-

Note: Do not boil. Excessive heat can degrade the fluorophore.

-

-

Filtration (Critical): Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particulates that can cause bright artifacts during imaging.

-

Storage: Store at Room Temperature (RT) in the dark. Stable for 12 months. Do not refrigerate if using high concentrations, as precipitation may occur.

Method B: Combined Stock with Counterstain (Clinical Formulation)

Best for tissue biopsies where background fluorescence is high.[1][2]

-

Dissolve 100 mg FB 24 in 100 mL dH

O (0.1% solution). -

Add 50 mg Evans Blue powder (0.05%).[2]

-

Mix and filter as above.

-

Result: Fungal elements appear blue-green; background tissue appears red.

Protocol: Working Solution & Staining Workflow

The "Clearing" step using Potassium Hydroxide (KOH) is distinct from the staining step.[2] KOH digests proteinaceous debris (keratin), making the fungal elements accessible to the dye.[2]

Reagents

Workflow Diagram

Figure 1: Step-by-step workflow for preparing a wet mount using Fluorescent Brightener 24 and KOH clearing.[1][2][6]

Step-by-Step Procedure

-

Mount: Place the specimen (skin scraping, hair, or mycelium) on a clean glass slide.[7]

-

Stain: Add one drop (approx. 40 µL) of FB 24 Stock Solution.

-

Clear: Add one drop of 10% KOH solution directly on top of the stain.

-

Mix: Gently mix with a pipette tip or the corner of a coverslip.

-

Incubate: Apply a coverslip.[5][7][4][8] Allow to sit for 1 minute at room temperature.

-

Optimization: For thick tissue samples, gently warm the slide (do not boil) to accelerate keratin dissolution.[2]

-

-

Image: Observe under a fluorescence microscope.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Concentration too high or cold storage.[1][2] | Warm to 37°C and vortex.[8] If persistent, filter again. Store at RT.[9][5][10][4] |

| High Background | Non-specific binding to tissue debris. | Use Evans Blue counterstain (Method B).[1][2][5] Switch to Blue excitation (440 nm) to separate signal.[2] |

| Weak Signal | pH too low (Acidic).[2] | FB 24 fluorescence is pH-dependent. Ensure KOH is added to raise pH > 10. |

| Rapid Fading (Photobleaching) | High intensity UV exposure.[2] | Use an anti-fade mounting medium if preserving slides. Minimize exposure time. |

References

-

Sigma-Aldrich. Calcofluor White Stain - Product Information Sheet.[8][1][2]

-

Hageage, G. J., & Harrington, B. J. (1984). Use of calcofluor white in clinical mycology.[7][10][4] Laboratory Medicine, 15(2), 109-112.[1][2][4]

-

Thermo Fisher Scientific. Calcofluor White M2R - Chemical Properties.[1][2]

-

Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Journal of Clinical Microbiology.

-

Rasouni, A. et al. Fluorescent Brightener 24 (Calcofluor White) Staining Protocol.[2] Microbe Notes.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. dalynn.com [dalynn.com]

- 5. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

- 6. Fluorescent brightener 24 | C40H40N12Na4O16S4 | CID 14422805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KOH with Calcofluor | Mycology | University of Adelaide [mycology.adelaide.edu.au]

- 8. static.igem.org [static.igem.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pro-lab.co.uk [pro-lab.co.uk]

Technical Application Note: High-Specificity Structural Imaging of Chitin and Cellulose using Fluorescent Brightener 24

Topic: Fluorescent Brightener 24 (FB24) Applications in Cellular Biology Content Type: Technical Application Note & Protocol Guide Audience: Researchers, Microscopists, and Assay Developers[1][2]

Introduction & Mechanistic Basis

Fluorescent Brightener 24 (FB24) (CAS: 12224-02-1), often categorized alongside its analog Calcofluor White M2R (FB28), is a diaminostilbene tetrasulfonic acid derivative.[1][2][3] While historically utilized in the textile industry for its optical whitening properties, FB24 has emerged as a critical structural probe in cellular biology due to its high affinity for

Mechanism of Action

FB24 functions as a planar fluorochrome that intercalates into the helical structures of polysaccharides. It exhibits specific non-covalent binding (hydrogen bonding and van der Waals forces) to:

-

Chitin:

-(1,4)-linked N-acetylglucosamine polymers (found in fungal cell walls, insect exoskeletons).[1][2][3] -

Cellulose: